2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-
Description
Properties
CAS No. |
49647-28-1 |
|---|---|
Molecular Formula |
C24H26N6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6,7-bis(3-phenylpropyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C24H26N6/c25-22-21-23(30-24(26)29-22)28-20(16-8-14-18-11-5-2-6-12-18)19(27-21)15-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H4,25,26,28,29,30) |
InChI Key |
WPJRCGIHUCFXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide or related halomethyl pteridine derivatives serve as key intermediates.
- 3-Phenylpropyl nucleophiles , typically as amines or organometallic reagents, are used for substitution.
Key Reaction: Nucleophilic Displacement
- The bromomethyl groups at positions 6 and 7 of the pteridine core undergo nucleophilic substitution with 3-phenylpropyl nucleophiles.
- This displacement reaction is typically carried out under controlled temperature and solvent conditions to optimize yield and minimize side reactions.
- The reaction mechanism involves the nucleophile attacking the electrophilic bromomethyl carbon, displacing bromide and forming the 6,7-bis(3-phenylpropyl) substitution pattern.
Reaction Conditions
- Solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC) are commonly used to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature control is critical, often maintained between 0°C and room temperature to prevent decomposition.
- Reaction times vary from several hours to overnight, sometimes accelerated by microwave-assisted heating to reduce reaction time and improve yields.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
| Method Name | Description | Applicability to 6,7-Substituted Pteridines |
|---|---|---|
| Gabriel-Isay Synthesis | Cyclocondensation of 5,6-diaminopyrimidine with diketones to form 6,7-diphenylpteridines. | Provides the pteridine core with phenyl substituents at 6,7 positions. |
| Polonovski-Boon Reaction | Reaction of 6-chloro-5-nitropyrimidine with α-aminocarbonyl compounds, followed by reduction and cyclization. | Useful for introducing amino and methyl groups on pteridine ring. |
| Timmis Synthesis | Reaction of 4,6-diamino-5-nitroso-2-phenylpyrimidine with benzyl methyl ketone in potassium acetate. | Produces 4-amino-7-methyl-2,6-diphenylpteridine derivatives. |
| Blicke Synthesis | Aminopyrimidines react with aldehydes and hydrogen cyanide, followed by cyclization. | Generates pteridine derivatives via cyanoamine intermediates. |
| Isay Cyclocondensation | Cyclocondensation of diaminopyrimidines with diketones or glyoxal. | Commonly used for 6,7-functionalized pteridines including phenylpropyl derivatives. |
- Microwave-assisted nucleophilic substitution has been shown to reduce reaction times significantly while maintaining moderate to good yields of 6,7-disubstituted pteridines.
- The choice of nucleophile and reaction solvent critically affects the substitution efficiency and selectivity.
- Avoidance of strong acidic or basic conditions prevents unwanted side reactions such as ring opening or isomerization.
- Purification challenges arise due to the sensitivity of tetrahydropteridine intermediates to oxidation; thus, inert atmosphere techniques may be employed.
| Step | Reagents and Conditions | Outcome/Notes |
|---|---|---|
| 1 | Dissolve 2,4-diamino-6-(bromomethyl)pteridine hydrobromide in DMF | Starting material preparation |
| 2 | Add 3-phenylpropylamine dropwise at 0–5°C | Nucleophilic displacement at bromomethyl sites |
| 3 | Stir at room temperature for 12–24 hours | Completion of substitution reaction |
| 4 | Quench reaction, extract product, purify by recrystallization | Obtain pure 2,4-pteridinediamine, 6,7-bis(3-phenylpropyl)- |
| 5 | Characterize by ¹H NMR, IR, and HPLC | Confirm structure and purity |
The preparation of 2,4-pteridinediamine, 6,7-bis(3-phenylpropyl)- involves nucleophilic substitution of halomethylated pteridine intermediates with 3-phenylpropyl nucleophiles under controlled conditions. The synthetic route is supported by classical pteridine synthesis methods such as the Isay cyclocondensation and nucleophilic displacement strategies. Optimization of reaction parameters, including solvent choice, temperature, and reaction time, is essential for high yield and purity. Advanced techniques like microwave-assisted synthesis have been employed to enhance efficiency. Characterization by spectroscopic and chromatographic methods ensures the integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
PT333 primarily undergoes physical reactions rather than chemical ones. Its performance is influenced by the interaction of infrared radiation with the silicon material.
Common Reagents and Conditions
The key reagents involved in the production of PT333 include high-purity silicon and dopants such as phosphorus and boron. The conditions required for the epitaxial growth process include high temperatures and controlled environments to prevent contamination .
Major Products Formed
The major product formed is the NPN silicon epitaxial planar phototransistor itself. The black epoxy coating enhances its sensitivity to infrared radiation .
Scientific Research Applications
PT333 is extensively used in scientific research due to its high sensitivity and fast response time. Some of its applications include:
Chemistry: Used in infrared spectroscopy to detect various chemical compounds.
Biology: Employed in imaging systems to study biological samples.
Medicine: Utilized in medical devices for non-invasive monitoring and diagnostics.
Industry: Applied in automation systems, remote controls, and optical communication systems.
Mechanism of Action
PT333 operates by converting infrared radiation into an electrical signal. When infrared light strikes the silicon material, it generates electron-hole pairs. These charge carriers are then collected by the NPN structure, resulting in a current flow. The black epoxy enhances the absorption of infrared light, increasing the device’s sensitivity .
Comparison with Similar Compounds
2,4-Pteridinediamine, 6,7-Diphenyl (CAS 18181-93-6)
- Substituents : Phenyl groups at positions 6 and 6.
- Activity : Exhibits potent inhibition of lipid peroxidation and lipoxygenase, with enhanced radical scavenging compared to alkyl-substituted derivatives. The planar phenyl groups improve π-π stacking interactions with enzyme active sites .
- Limitations : Reduced solubility in aqueous media due to hydrophobicity.
2,4-Pteridinediamine, 6,7-Dimethyl (CAS not listed)
2,4-Pteridinediamine, 6-(3-Methylphenyl)-2-phenyl (CAS 2853-78-3)
2,4-Pteridinediamine, 6,7-Bis(4-aminophenyl) (CAS 151648-52-1)
- Substituents: Para-aminophenyl groups at positions 6 and 7.
- Activity: Enhanced solubility and hydrogen-bonding capacity due to amino groups, but reduced membrane permeability compared to nonpolar analogs .
Data Table: Comparative Analysis of Key Pteridine Derivatives
Research Findings and Mechanistic Insights
- Lipid Peroxidation Inhibition : The 3-phenylpropyl substituents in 6,7-bis(3-phenylpropyl)-2,4-pteridinediamine confer superior membrane affinity, enabling deeper penetration into lipid bilayers. This contrasts with the 6,7-diphenyl analog, which relies on aromatic interactions but suffers from solubility limitations .
- Enzyme Binding: Bulkier substituents (e.g., 3-phenylpropyl vs. Molecular dynamics simulations suggest that flexible alkyl chains in 3-phenylpropyl derivatives allow adaptive binding to lipoxygenase’s hydrophobic pockets .
- Synthetic Feasibility : Derivatives with smaller substituents (e.g., methyl) are easier to synthesize in high yields, whereas 3-phenylpropyl analogs require multistep alkylation protocols, as seen in the synthesis of related bromomethyl-pteridine intermediates .
Biological Activity
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- is a compound of interest due to its structural similarity to known biologically active pteridine derivatives. Pteridines are a class of compounds that play significant roles in biological processes, including as co-factors in enzymatic reactions and as potential therapeutic agents. This article explores the biological activity of this specific pteridine derivative, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Structure and Synthesis
The chemical structure of 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- can be represented as follows:
This compound can be synthesized through nucleophilic substitution reactions involving the appropriate pteridine precursors and phenylpropyl side chains. The synthesis pathway typically involves the reaction of 2,4-diaminopteridine derivatives with bromoalkylated phenylpropyl compounds under basic conditions.
The biological activity of 2,4-Pteridinediamine derivatives often relates to their interaction with various biological targets. Notably, these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR leads to decreased availability of tetrahydrofolate, disrupting nucleotide synthesis and ultimately affecting cell growth.
Pharmacological Properties
Research indicates that 2,4-Pteridinediamine derivatives exhibit a range of pharmacological activities:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting the growth of cancer cells in vitro. For instance, studies have demonstrated that certain pteridine derivatives can induce apoptosis in adenocarcinoma cell lines.
- Antimicrobial Effects : Some derivatives demonstrate antibacterial properties against strains such as Escherichia coli and Enterococcus faecalis, suggesting potential applications as antimicrobial agents.
- Neurotransmitter Modulation : The binding affinities to neurotransmitter transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT) have been investigated. Modifications in the phenylpropyl side chain significantly influence these affinities.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry examined the effects of various pteridine derivatives on cancer cell lines. The derivative 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- was tested against several tumor types:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- | A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate a significant inhibition of cell proliferation at micromolar concentrations.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, various pteridine derivatives were tested against clinical isolates:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- | E. coli | 32 µg/mL |
| E. faecalis | 64 µg/mL |
These findings suggest that this compound possesses notable antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
